N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride
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Overview
Description
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride is a chemical compound known for its significant applications in biochemical and pharmaceutical research. This compound is particularly noted for its role in proteomics research, where it is used as a biochemical reagent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride involves multiple steps. One common method includes the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The structures of the synthesized compounds are characterized using IR, 1H NMR, 13C NMR, and mass spectroscopy .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride undergoes various chemical reactions, including:
Reductive Amination: This reaction involves the reduction of an imine to an amine using a reducing agent like sodium cyanoborohydride.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloroacetamide group.
Common Reagents and Conditions
Sodium Cyanoborohydride: Used in reductive amination reactions.
Methanol: Common solvent used in the synthesis.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, which are characterized by their antimicrobial and antifungal activities .
Scientific Research Applications
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride is widely used in scientific research, particularly in:
Proteomics Research: As a biochemical reagent.
Antimicrobial Studies: The compound exhibits significant antibacterial and antifungal activities.
Pharmaceutical Research: It is used in the synthesis of various pharmacologically active compounds.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Known for its anticonvulsant activity.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: Exhibits significant antimicrobial activity.
Uniqueness
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride is unique due to its specific structure, which imparts distinct biochemical properties, making it valuable in proteomics research and antimicrobial studies .
Properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O.ClH/c20-14-19(24)21-17-6-8-18(9-7-17)23-12-10-22(11-13-23)15-16-4-2-1-3-5-16;/h1-9H,10-15H2,(H,21,24);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWBUKWSAWMONM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)CCl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052546-88-9 |
Source
|
Record name | N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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